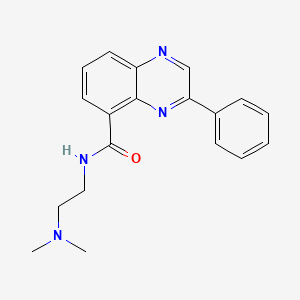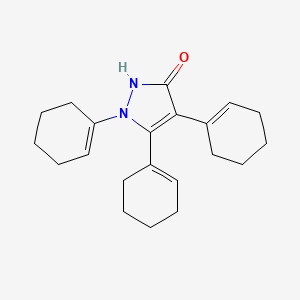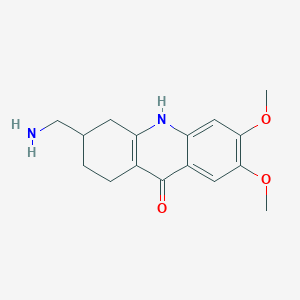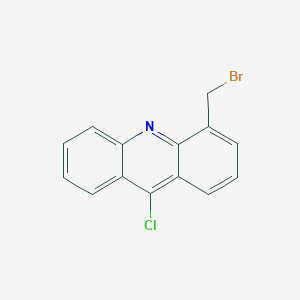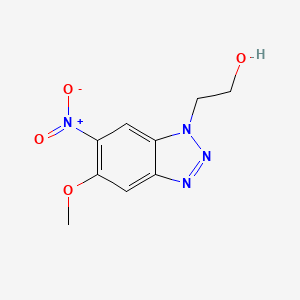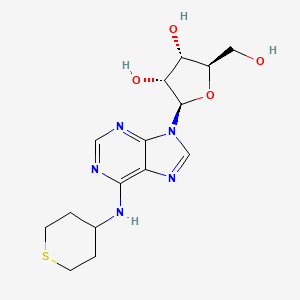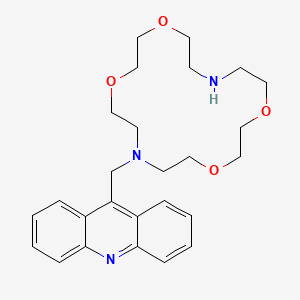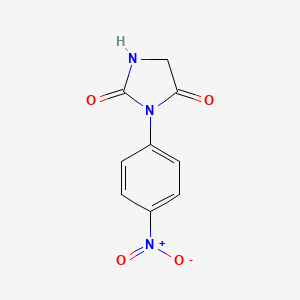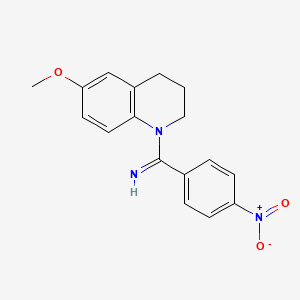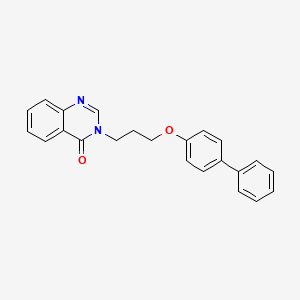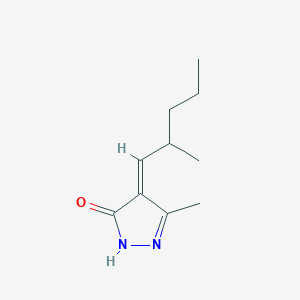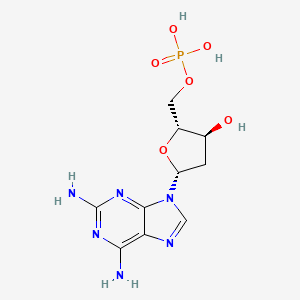
2,6-Diaminopurine nucleotide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diaminopurine nucleotide is a compound that serves as an analogue of adenine. It can be incorporated into nucleic acids by polymerases in place of adenine monophosphate. This compound pairs with thymidine (or uracil) through three hydrogen bonds, adding stability to the double helix structure of DNA or RNA .
准备方法
The synthesis of 2,6-diaminopurine nucleotide typically involves halogenated purines such as 6-chloro-2-amino-purine or 2,6-dichloropurine. These methods often require multiple synthetic steps due to the different reactivities of the two amines, making protection and deprotection strategies challenging .
化学反应分析
2,6-Diaminopurine nucleotide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in aromatic nucleophilic substitution reactions, particularly with fluorine.
Hydrogen Bonding: It forms three hydrogen bonds with thymidine or uracil, enhancing duplex stability.
Photochemical Reactions: Under UV irradiation, the base-pairing of 2,6-diaminopurine with uracil can lead to photochemical degradation.
Common reagents used in these reactions include aqueous ammonia or amines for substitution reactions . Major products formed include stable DNA or RNA duplexes with enhanced stability due to the additional hydrogen bonds .
科学研究应用
2,6-Diaminopurine nucleotide has a wide range of scientific research applications:
作用机制
The mechanism of action of 2,6-diaminopurine nucleotide involves its incorporation into nucleic acids, where it pairs with thymidine or uracil through three hydrogen bonds. This pairing adds considerable stability to the double helix and affects the local flexibility of DNA . The compound can also block access to the minor groove of DNA, affecting interactions with small molecules such as antibiotics and anticancer drugs .
相似化合物的比较
2,6-Diaminopurine nucleotide is similar to other purine analogues such as adenine and guanine. its ability to form three hydrogen bonds with thymidine or uracil makes it unique. This additional hydrogen bond enhances the stability of nucleic acid duplexes compared to adenine-thymidine pairs . Similar compounds include:
Adenine: Pairs with thymidine through two hydrogen bonds.
Guanine: Pairs with cytosine through three hydrogen bonds.
Inosine: Can pair with multiple bases but does not form as stable duplexes as 2,6-diaminopurine.
属性
CAS 编号 |
4546-60-5 |
|---|---|
分子式 |
C10H15N6O6P |
分子量 |
346.24 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N6O6P/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(17)5(22-6)2-21-23(18,19)20/h3-6,17H,1-2H2,(H2,18,19,20)(H4,11,12,14,15)/t4-,5+,6+/m0/s1 |
InChI 键 |
RZZBUMCFKOLHEH-KVQBGUIXSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)COP(=O)(O)O)O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)COP(=O)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


